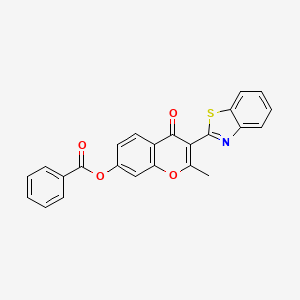

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate

Description

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that combines the structural features of benzothiazole, chromone, and benzoate moieties

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHSNZUWQXKWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of the intermediate with chromone derivatives under acidic or basic conditions . The final step involves esterification with benzoic acid or its derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and chromone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells . Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

- 3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one

- 2-Arylbenzothiazole

- 5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is unique due to its combined structural features of benzothiazole, chromone, and benzoate This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Biological Activity

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methylchromone with benzothiazole derivatives. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted techniques.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzothiazole and chromone moieties exhibit significant anticancer properties. For instance, a related compound, 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one, showed inhibition of Chk1 kinase in HeLa cells at concentrations as low as 3.995 µM, indicating potential for further development as an anticancer agent .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one | HeLa | 3.995 | Chk1 inhibition |

| Styryl-benzothiazolone analogs | EA.hy926 | 0.13 ± 0.01 | Microtubule modulation |

| Combretastatin A4 analogs | MDA-MB-231 | 1.35 ± 0.42 | Anti-proliferative |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Benzothiazole derivatives have shown promising results in inhibiting bacterial growth, which positions them as potential candidates for developing new antibiotics.

Case Study: Antimicrobial Evaluation

A study assessing the antimicrobial effects of benzothiazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzothiazole ring is crucial for its anticancer properties, while modifications in the chromone structure can enhance cytotoxicity.

Table 2: Structure Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Benzothiazole moiety | Essential for anticancer activity |

| Substituents on chromone ring | Modulate potency and selectivity |

| Positioning of functional groups | Influences binding affinity to targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.